Cas no 2351856-17-0 (tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate)

tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate
- 2351856-17-0
- EN300-28291667
- tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate
-
- Inchi: 1S/C13H16F3NO2S/c1-12(2,3)19-11(18)10(17)8-4-6-9(7-5-8)20-13(14,15)16/h4-7,10H,17H2,1-3H3
- InChI Key: WBOAJGKCIZZKED-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(=CC=1)C(C(=O)OC(C)(C)C)N
Computed Properties
- Exact Mass: 307.08538441g/mol
- Monoisotopic Mass: 307.08538441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 77.6Ų
tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28291667-10.0g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
Enamine | EN300-28291667-0.5g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-28291667-5.0g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-28291667-0.25g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-28291667-1g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 1g |
$986.0 | 2023-09-08 | ||
Enamine | EN300-28291667-2.5g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-28291667-0.05g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-28291667-0.1g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-28291667-1.0g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-28291667-10g |
tert-butyl 2-amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetate |
2351856-17-0 | 10g |
$4236.0 | 2023-09-08 |
tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate Related Literature
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
Additional information on tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate
Introduction to Tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate (CAS No. 2351856-17-0)
Tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate, with the CAS number 2351856-17-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate features a unique combination of functional groups that contribute to its distinct chemical properties. The presence of a tert-butyl group enhances the lipophilicity of the molecule, which is often crucial for membrane permeability and bioavailability. Additionally, the amino and sulfanyl groups introduce basic and sulfur-rich moieties, respectively, which can interact with various biological targets.
In recent years, there has been a growing interest in the development of novel compounds that incorporate fluorine atoms due to their ability to modulate metabolic stability and binding affinity. The trifluoromethyl group in this compound, specifically located on a phenyl ring, is a key feature that may contribute to its pharmacological efficacy. Studies have shown that trifluoromethyl-substituted compounds often exhibit enhanced binding interactions with biological receptors, leading to improved therapeutic outcomes.
The synthesis of tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only ensure high yields but also minimize the formation of undesired byproducts, which is critical for pharmaceutical-grade materials.
From a pharmacological perspective, tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate has shown potential in various preclinical studies. Its structural features suggest possible applications in the treatment of inflammatory diseases, cancer, and neurological disorders. Researchers are particularly interested in exploring its interactions with enzymes and receptors that are implicated in these conditions. Preliminary data indicate that this compound may inhibit specific enzymatic pathways by binding to their active sites, thereby modulating disease-related biological processes.
The use of computational chemistry and molecular modeling techniques has been instrumental in understanding the binding mechanisms of tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate. These tools allow scientists to predict how the compound interacts with target proteins at an atomic level, providing insights into its potential therapeutic effects. Such simulations have helped in optimizing the molecular structure to enhance binding affinity and reduce off-target effects, which are crucial for developing safe and effective drugs.
In conclusion, tert-butyl 2-amino-2-{4-(trifluoromethyl)sulfanylphenyl}acetate (CAS No. 2351856-17-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and promising biological activities make it a compelling candidate for further research and development. As our understanding of its pharmacological properties continues to grow, this compound holds great potential for contributing to the discovery of new treatments for various human diseases.
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